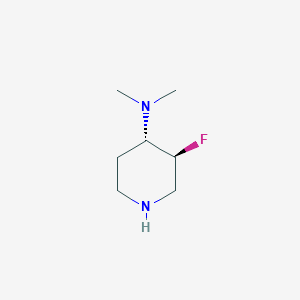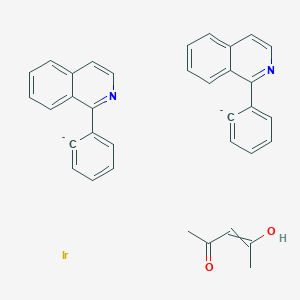
Silane, 1,4-phenylenebis[triphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 1,4-phenylenebis[triphenyl] is an organic silicon compound with the chemical formula C16H28Si2. It is characterized by having two triphenylsilyl groups substituted at the 1,4 positions of the benzene ring. This compound is known for its unique properties and applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Silane, 1,4-phenylenebis[triphenyl] is typically synthesized through the reaction of 1,4-dibromobenzene with triphenylmagnesium silicide. The reaction is usually carried out in a dry environment to avoid the influence of moisture and oxygen . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
Silane, 1,4-phenylenebis[triphenyl] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.
Substitution: The compound can undergo substitution reactions where the triphenylsilyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrosilanes, boron trifluoride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, 1,4-phenylenebis[triphenyl] has a wide range of scientific research applications:
Industry: It is employed in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Silane, 1,4-phenylenebis[triphenyl] exerts its effects involves its ability to act as a radical H-donor or hydride donor. This property makes it an effective reducing agent in various chemical reactions . The molecular targets and pathways involved include interactions with oxygen and fluorine, which are facilitated by the silicon atoms in the compound.
Comparación Con Compuestos Similares
Silane, 1,4-phenylenebis[triphenyl] can be compared with other similar compounds such as:
1,4-Bis(trimethylsilyl)benzene: This compound has two trimethylsilyl groups instead of triphenylsilyl groups, resulting in different chemical properties and applications.
Triphenylsilane: A simpler compound with a single triphenylsilyl group, often used as a reducing agent in organic synthesis.
Diphenylsilane: Contains two phenyl groups and is used in similar applications but with different reactivity and properties.
The uniqueness of this compound] lies in its specific substitution pattern and the resulting chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C35H28IrN2O2-2 |
|---|---|
Peso molecular |
700.8 g/mol |
Nombre IUPAC |
4-hydroxypent-3-en-2-one;iridium;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;/h2*1-7,9-11H;3,6H,1-2H3;/q2*-1;; |
Clave InChI |
SQMQOSSYPCILHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B12822110.png)
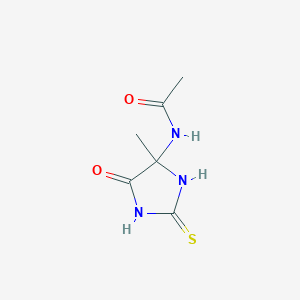
![1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12822117.png)
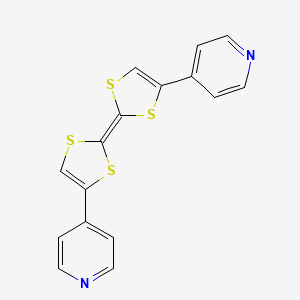
![5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12822124.png)
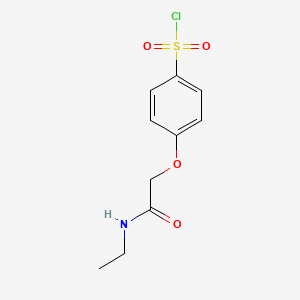
![4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile](/img/structure/B12822143.png)
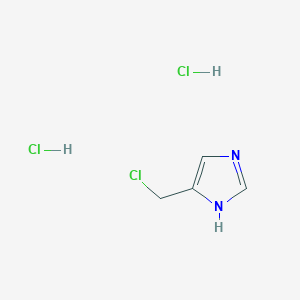
![tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B12822156.png)
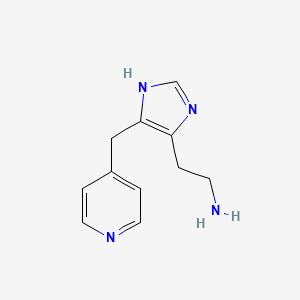
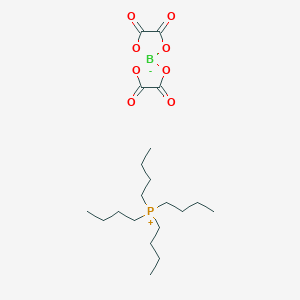
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)

